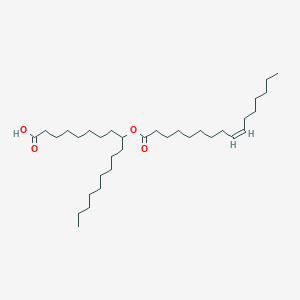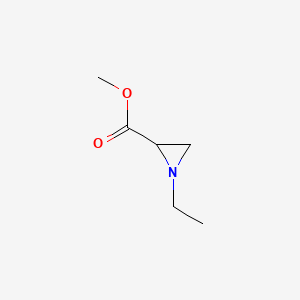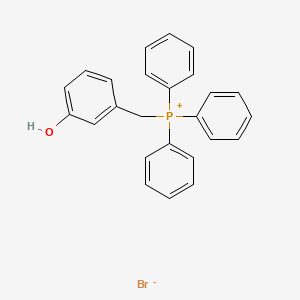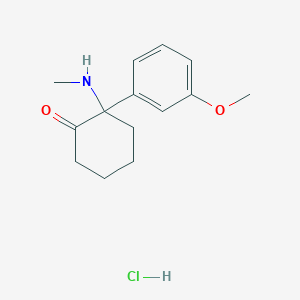
Eddp-D3 perchlorate
説明
EDDP-D3 perchlorate is a major urinary metabolite of methadone . Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency .
Molecular Structure Analysis
The molecular formula of this compound is C20H24ClNO4 . The molecular weight is 380.88 . The InChI is 1S/C20H24N.ClHO4/c1-4-19-20 (15-16 (2)21 (19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1 (3,4)5/h5-14,16H,4,15H2,1-3H3; (H,2,3,4,5)/q+1;/p-1/i1D3; . The SMILES string is [2H]C ([2H]) ([2H])CC1= [N+] (C (CC1 (C2=CC=CC=C2)C3=CC=CC=C3)C)C. [O-]Cl (=O) (=O)=O .Physical and Chemical Properties Analysis
The molecular weight of this compound is 380.88 . .科学的研究の応用
Detection of Methadone and EDDP in Biological Samples : Eddp-D3 perchlorate is used as an internal standard in the determination of methadone and EDDP (a methadone metabolite) in hair by GC-MS (Gas Chromatography-Mass Spectrometry) (Lucas et al., 2000). This technique involves the use of solid-phase microextraction (SPME), which is advantageous for its simplicity, quickness, and solvent-free nature.
Characterization of Perchlorate Salts : The perchlorate salt of the methadone metabolite, EDDP, has been studied for its oxidation products. The oxidation of EDDP with m-chloroperbenzoic acid resulted in the formation of various compounds, and the study provided insights into the mechanisms of their formation (Abbott et al., 1986).
Spectroscopic Studies of Complexes Involving EDDP : Research has been conducted on the formation and spectroscopic studies of [Cr(edda or eddp)(N N)]-type complexes, where eddp represents ethylenediamine-N,N'-dipropionate. This research provides insights into the stereochemistry and molecular geometry of these complexes (Yano, Nakayama & Yonemura, 2019).
Application in Drug Abuse Analysis : this compound is also utilized in the simultaneous detection of drugs of abuse in saliva samples, demonstrating its application in forensic science. This includes the detection of methadone, EDDP, cocaine, and other substances using SPME and GC/MS techniques (Fucci, De Giovanni & Chiarotti, 2003).
作用機序
Target of Action
Eddp-D3 perchlorate is primarily associated with the opioid system in the body . It is a major urinary metabolite of methadone, a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency .
Biochemical Pathways
Methadone is primarily metabolized by N-demethylation to an inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidene (EDDP) by CYP3A4 and CYP2B6 . This compound, being a derivative of EDDP, is likely involved in similar biochemical pathways.
Result of Action
The primary result of this compound action is its presence in urine as a metabolite of methadone . It serves as a biomarker for methadone use in urine drug testing, forensic analysis, and clinical toxicology .
生化学分析
Biochemical Properties
Eddp-D3 perchlorate plays a crucial role in biochemical reactions involving methadone metabolism. It interacts with enzymes such as CYP3A4 and CYP2B6, which are responsible for the N-demethylation of methadone to form this compound. These interactions are essential for the biotransformation of methadone into its inactive metabolite, facilitating its excretion from the body . The compound is also used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques for the quantitative analysis of methadone and its metabolites .
Cellular Effects
This compound influences various cellular processes, particularly in cells involved in drug metabolism and excretion. It affects cell signaling pathways related to opioid receptors and can alter gene expression associated with drug metabolism enzymes. The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in the detoxification and elimination of methadone .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. These interactions lead to the N-demethylation of methadone, converting it into this compound. This process involves enzyme inhibition or activation, resulting in changes in gene expression related to drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C and is typically stored in methanol as pyrrolinium. Long-term studies have shown that this compound maintains its integrity and effectiveness in in vitro and in vivo experiments, making it a reliable reference material for extended use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a reference standard for methadone metabolism studies. At high doses, it may exhibit toxic or adverse effects, including acute toxicity and potential organ damage. These threshold effects are critical for determining safe dosage levels in experimental settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of methadone, primarily through the action of CYP3A4 and CYP2B6 enzymes. These pathways lead to the formation of this compound as an inactive metabolite, which is then excreted in the urine. The compound’s involvement in these pathways is essential for understanding methadone’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, particularly those involved in drug metabolism and excretion. The compound’s distribution is crucial for its role as a reference standard in analytical techniques .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. This localization is essential for its activity and function in methadone metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its effective participation in biochemical reactions .
特性
IUPAC Name |
1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCBMGBBWWZRF-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016148 | |
| Record name | EDDP-D3 Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-23-6 | |
| Record name | EDDP-D3 Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)
![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)



![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)






